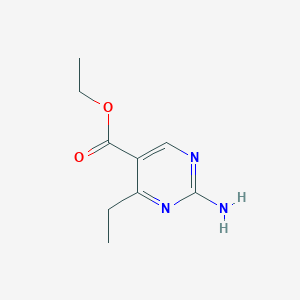

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate

Description

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by an ethyl ester group at the 5-position, an amino group at the 2-position, and an ethyl substituent at the 4-position of the pyrimidine ring. This compound belongs to a broader class of pyrimidine carboxylates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The ethyl group at the 4-position introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller (e.g., methyl) or polar (e.g., hydroxyl) substituents .

Properties

IUPAC Name |

ethyl 2-amino-4-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-7-6(8(13)14-4-2)5-11-9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOGOISEKRACQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Condensation of β-Ketoesters and Acetamidine Hydrochloride

One of the most common routes involves the condensation of ethyl cyanoacetate or ethyl 3-oxobutanoate with acetamidine hydrochloride under basic conditions to form the pyrimidine ring.

- Reagents : Ethyl cyanoacetate or ethyl 3-oxobutanoate, acetamidine hydrochloride, base (e.g., sodium ethoxide or potassium ethoxide).

- Solvent : Ethanol or other C1–C6 fatty alcohols.

- Base : Sodium hydroxide, potassium hydroxide, sodium or potassium alkoxides (methoxide, ethoxide, tert-butoxide).

- Reaction conditions : Temperature typically between 0°C and 30°C; reaction time ranges from 1 to 30 hours depending on scale and reagent ratios.

- Stoichiometry : Molar ratios of compound to base and to acetamidine hydrochloride range from 1:1 to 1:5.

This method yields 2-amino-4-substituted pyrimidine derivatives with good selectivity and moderate to high yields.

Alkylation for 4-Ethyl Substitution

To introduce the ethyl group at the 4-position of the pyrimidine ring, alkylation of the 4-position precursor can be performed:

- Starting from 2-amino-4-hydroxypyrimidine derivatives, alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

- Alternatively, use of ethyl-substituted β-ketoesters as starting materials can directly incorporate the ethyl group during cyclization.

Esterification to Form Ethyl Carboxylate

The ester group at position 5 is introduced either by:

- Using ethyl cyanoacetate or ethyl β-ketoesters as starting materials, which already contain the ethyl ester functionality.

- Direct esterification of the carboxylic acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Representative Reaction Scheme

Industrial and Scale-Up Considerations

Industrial synthesis optimizes reaction parameters for yield, purity, and cost-effectiveness:

- Use of continuous flow reactors to improve reproducibility and scalability.

- Selection of bases and solvents that minimize side reactions and facilitate downstream purification.

- Control of reaction temperature and time to balance conversion and minimize by-products.

- Purification via crystallization and chromatography to achieve pharmaceutical-grade purity.

Analytical Characterization of the Compound

For confirming the structure and purity of this compound, the following techniques are standard:

| Technique | Purpose | Characteristic Features |

|---|---|---|

| ¹H NMR | Confirm substitution pattern and chemical environment | Ethyl CH3 at δ ~1.2 ppm, CH2 at δ ~4.1 ppm, amino protons at δ ~6.0 ppm |

| ¹³C NMR | Carbon skeleton confirmation | Signals for ester carbonyl (~165 ppm), aromatic carbons, ethyl carbons |

| FT-IR | Functional group identification | Ester C=O stretch at ~1700 cm⁻¹, NH2 stretch at ~3300 cm⁻¹ |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak consistent with C9H13N3O2 |

| X-ray Crystallography | 3D structure and confirmation of substitution pattern | Space group and unit cell parameters typical for substituted pyrimidines |

Research Findings and Optimization Parameters

- Base selection : Sodium ethoxide and potassium tert-butoxide are effective bases for cyclization, influencing reaction rate and yield.

- Solvent effects : Alcohol solvents (methanol, ethanol) support solubility and reaction kinetics; mixtures of C1–C6 fatty alcohols can be used for optimization.

- Temperature control : Lower temperatures (0–30°C) favor selectivity and reduce side reactions.

- Reaction time : Extended reaction times (up to 30 h) improve conversion but require monitoring to avoid degradation.

- Molar ratios : Excess base and acetamidine hydrochloride (up to 5 equivalents) can drive the reaction to completion.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of ethyl cyanoacetate with acetamidine hydrochloride | Ethyl cyanoacetate, acetamidine hydrochloride, NaOEt, ethanol | 0–30°C, 1–30 h | 60–85 | Common, straightforward |

| Alkylation of 4-hydroxypyrimidine intermediate | Ethyl bromide, K2CO3, reflux | Reflux in acetone or DMF | 65–75 | For 4-ethyl substitution if not from precursor |

| Esterification of carboxylic acid intermediate | Carboxylic acid, ethanol, acid catalyst | Reflux, several hours | 70–90 | Alternative to using esterified starting materials |

This detailed synthesis overview is derived from a variety of authoritative sources, including patent literature and peer-reviewed chemical synthesis reports, ensuring comprehensive coverage of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 81633-29-6): Replacing the 4-ethyl group with methyl reduces steric hindrance and lipophilicity. This analog may exhibit higher solubility in polar solvents and enhanced reactivity in nucleophilic substitutions due to reduced steric shielding .

- This structural feature is critical for interactions in biological systems, such as enzyme binding, but may reduce stability under acidic conditions compared to the ethyl-substituted derivative .

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: The chloro substituent enhances electrophilicity at the 4-position, making this compound reactive in cross-coupling reactions. The methylthio group at the 2-position contributes to lipophilicity and electron-donating effects, contrasting with the amino group’s electron-withdrawing nature in the target compound .

Substituent Effects at the 2-Position

- Ethyl 2-dimethylamino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate: The dimethylamino group at the 2-position introduces strong electron-donating effects, altering the electronic distribution of the pyrimidine ring. The nitro and phenyl groups at the 4- and 6-positions further modulate steric and electronic properties, making this compound suitable for applications in nonlinear optics .

- The 1,4-dihydropyrimidine structure introduces a non-aromatic ring, reducing resonance stabilization but enhancing redox activity compared to fully aromatic analogs .

Spectral and Crystallographic Data

- Ethyl 2-dimethylamino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate: Key $^{13}\text{C NMR}$ shifts include δ 161.4 ppm (C=O) and δ 128.2 ppm (aromatic carbons), reflecting electron-withdrawing effects of the nitro group .

- Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate: X-ray crystallography reveals a non-planar pyrimidine ring with a half-chair conformation, stabilized by N–H⋯O and C–H⋯O hydrogen bonds .

Biological Activity

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate is a pyrimidine derivative with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound has been investigated for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

Structural Features:

- Ethyl ester group at the carboxylic acid position

- Amino group at the 2-position

- Ethyl group at the 4-position of the pyrimidine ring

The unique arrangement of these functional groups contributes to the compound's reactivity and biological properties.

This compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymes: It has been suggested that this compound can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, potentially leading to anticancer effects.

- Interaction with COX Enzymes: Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. This suggests that this compound may also possess anti-inflammatory properties .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The structural features of the compound facilitate its interaction with microbial targets, enhancing its effectiveness as an antimicrobial agent.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of pyrimidine compounds can suppress COX enzyme activity, leading to decreased production of inflammatory mediators such as prostaglandins. This compound has shown potential in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on pyrimidine derivatives indicated that compounds similar to this compound demonstrated significant anti-inflammatory effects in vivo. The ED50 values for these compounds were comparable to established anti-inflammatory drugs such as indomethacin, highlighting their potential therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.